N-(2-methylbutyl)pyridin-3-amine

Description

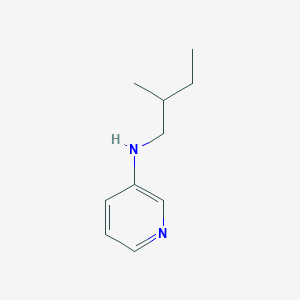

N-(2-methylbutyl)pyridin-3-amine is a secondary amine featuring a pyridine ring substituted at the 3-position with a 2-methylbutyl group. Its molecular formula is C₁₀H₁₆N₂ (molecular weight: 164.25 g/mol). This compound has garnered attention due to its identification in natural sources, such as pear floral volatiles, where its imine derivative [(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine] exhibits a fruity, pear-like odor critical for pollinator attraction . Synthetic routes for analogous pyridin-3-amine derivatives often involve Schiff base formation followed by reduction or alkylation reactions .

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N-(2-methylbutyl)pyridin-3-amine |

InChI |

InChI=1S/C10H16N2/c1-3-9(2)7-12-10-5-4-6-11-8-10/h4-6,8-9,12H,3,7H2,1-2H3 |

InChI Key |

UIDPIJYGTRQBOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing N-(2-methylbutyl)pyridin-3-amine involves the Grignard reaction. This method includes the reaction of 3-bromopyridine with 2-methylbutylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions.

Reductive Amination: Another method involves the reductive amination of 3-pyridinecarboxaldehyde with 2-methylbutylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-methylbutyl)pyridin-3-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(2-methylbutyl)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. Pyridine derivatives are known for their pharmacological activities, and this compound is evaluated for its potential as a drug candidate in various therapeutic areas.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Isomers and Derivatives

N-(3-methylbutyl)pyridin-3-amine

- Structure : Differs in the branching of the alkyl chain (3-methylbutyl vs. 2-methylbutyl).

- Properties : Similar molecular formula (C₁₀H₁₆N₂) but distinct physicochemical properties due to altered steric effects. This isomer is less commonly reported in natural sources but is synthetically accessible .

(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine

- Structure : Imine derivative of the target compound, formed via condensation of N-(2-methylbutyl)pyridin-3-amine with an aldehyde.

- Occurrence: Identified in European pear floral volatiles; contributes to a "fruity, pear note" .

- Biological Role : Acts as a semiochemical, attracting honeybee pollinators .

Functional Group Variants

N-(2-methylbutyl)acetamide (C1)

- Structure : Replaces the pyridin-3-amine group with an acetamide moiety.

- Occurrence : Found in Bactrocera tryoni male volatiles; implicated in insect communication .

- Biological Activity : Exhibits pheromone-like behavior, with abundance varying across insect colony ages and regions .

3-Methyl-N-(pyridin-3-ylmethyl)butan-1-amine

- Structure : Features a pyridin-3-ylmethyl group instead of direct attachment to the pyridine ring.

- Properties : Altered hydrophobicity and hydrogen-bonding capacity compared to the target compound .

Substituted Pyridin-3-amine Derivatives

2-Methoxy-N-(2-methylbutyl)pyridin-3-amine

- Structure : Methoxy group at the pyridine 2-position.

N-(2-Methoxyphenyl)pyridin-3-amine

- Structure : Aryl-substituted variant with a 2-methoxyphenyl group.

- Properties : Reduced volatility compared to alkyl-substituted analogs; used in ligand design for metal complexes .

Comparative Data Table

Key Research Findings

Ecological Significance : The imine derivative of this compound plays a critical role in plant-pollinator interactions, enhancing pollination efficiency in pear trees .

Insect Behavior Modulation : Aliphatic amides like N-(2-methylbutyl)acetamide show colony-age-dependent emission patterns in fruit flies, suggesting evolutionary adaptation in chemical signaling .

Synthetic Utility : Schiff base formation and NaBH₄ reduction are effective methods for synthesizing pyridin-3-amine derivatives, as demonstrated in ligand synthesis for TSPO (translocator protein) targeting .

Biological Activity

N-(2-methylbutyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an amine group and a branched alkyl chain (2-methylbutyl) at the third position. Its molecular formula is with a molecular weight of approximately 164.25 g/mol. The presence of both the pyridine and amine functionalities suggests that this compound can participate in various biological interactions, potentially modulating enzyme activities or receptor functions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways. The precise mechanisms depend on the context of its application, which could range from medicinal chemistry to biochemical research.

Interaction with Biological Targets

Research indicates that this compound may bind to receptors or enzymes, modulating their activity. For instance, it has been evaluated for its potential as a drug candidate in therapeutic areas such as cancer treatment, where it may inhibit pathways critical for tumor growth .

Inhibitory Effects in Cancer Research

A notable study explored the compound's effectiveness as an inhibitor of Hedgehog signaling pathways, which are crucial in embryonic development and cancer progression. The study identified that derivatives containing the 2-methylbutyl group exhibited significant cytotoxicity against specific cancer cell lines, indicating potential therapeutic uses in oncology .

Table 1: Summary of Biological Activity Studies

Potential Applications

This compound shows promise as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its structural properties allow for modifications that could enhance its efficacy and selectivity for particular targets.

Industrial Applications

Beyond medicinal chemistry, this compound has applications in the production of agrochemicals and specialty chemicals due to its versatile chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.